3-amino-1-(3,4-dimethoxyphenyl)-1H-benzo[f]chromene-2-carbonitrile

EGFR inhibition VEGFR-2 inhibition kinase inhibitor

Challenge: Sourcing a well-characterized, dual EGFR/VEGFR-2 kinase inhibitor with validated crystallographic data for structure-based drug design. Solution: This 1H-benzo[f]chromene-2-carbonitrile derivative (CAS 130715-44-5) directly addresses this need. • Dual Kinase Inhibition: Demonstrates superior in vitro potency against EGFR and VEGFR-2 compared to Sorafenib, confirmed by molecular docking studies. • Crystallographically Validated: Full SCXRD data (monoclinic P2₁/c space group) eliminates reliance on homology models, ensuring accurate docking and fragment-growing campaigns. • Defined SAR Profile: The 3,4-dimethoxyphenyl substituent provides a unique hydrogen-bonding pharmacophore, distinct from mono-halogenated or isomeric analogs, ensuring target-specific activity. • Supply Chain Assurance: Available in 1 g, 5 g, and 10 g research quantities, backed by comprehensive quality assurance and global shipping.

Molecular Formula C22H18N2O3
Molecular Weight 358.4 g/mol
Cat. No. B15011625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-amino-1-(3,4-dimethoxyphenyl)-1H-benzo[f]chromene-2-carbonitrile
Molecular FormulaC22H18N2O3
Molecular Weight358.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2C(=C(OC3=C2C4=CC=CC=C4C=C3)N)C#N)OC
InChIInChI=1S/C22H18N2O3/c1-25-17-9-8-14(11-19(17)26-2)20-16(12-23)22(24)27-18-10-7-13-5-3-4-6-15(13)21(18)20/h3-11,20H,24H2,1-2H3
InChIKeyOQPUMEYVUKPRSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Benzo[f]chromene-2-carbonitrile – Structural Identity and Pharmacological Classification


3-Amino-1-(3,4-dimethoxyphenyl)-1H-benzo[f]chromene-2-carbonitrile (CAS 130715-44-5; molecular formula C₂₂H₁₈N₂O₃; MW 358.39 Da) is a β-enaminonitrile-functionalized 1H-benzo[f]chromene derivative belonging to the oxygen-heterocyclic pyran family [1]. The compound incorporates a 3,4-dimethoxyphenyl substituent at the C-1 position, a primary amine at C-3, and a carbonitrile group at C-2, forming a privileged benzochromene scaffold that has been crystallographically characterized in the monoclinic P2₁/c space group with one molecule per asymmetric unit [1]. Its primary reported pharmacological profile centers on dual inhibition of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2) kinases, positioning it within the class of ATP-competitive type I/II kinase inhibitors for oncology research applications [1].

Why This Compound Cannot Be Interchanged with Other Benzochromene Analogs


Within the 1H-benzo[f]chromene-2-carbonitrile class, even subtle alterations to the C-1 aryl substituent or the C-8/C-9 substitution pattern profoundly shift the pharmacological profile [1]. The 4-fluorophenyl analog (compound 4c), for instance, exhibits an IC₅₀ of 60 µM against HT-29 colorectal cancer cells via Bax/Bcl-2-mediated apoptosis [2], while the 4-methoxyphenyl benzochromene analog (4-MC) yields an IC₅₀ of 30 µM against K562 leukemia cells through sub-G1 arrest [3], and 8-methoxy-substituted variants bearing halogenated phenyl rings show preferential activity against triple-negative breast cancer MDA-MB-231 cells with S-G2/M phase accumulation [4]. SAR evidence from a systematic 2017 study confirms that the position and electronic nature of the C-1 aryl substituent—and independently the substitution at the 9-position—dramatically alter cytotoxic potency across MCF-7, HCT-116, and HepG-2 panels [5]. The 3,4-dimethoxyphenyl substituent in the target compound provides a unique hydrogen-bonding pharmacophore that directly influences receptor-site affinity at EGFR and VEGFR-2, a property not replicated by mono-halogenated (4-F, 4-Cl, 4-Br) or isomeric dimethoxy (2,4-disubstituted) analogs [1]. Generic interchange without consideration of these substituent-dependent mechanistic differences risks selecting a compound with a divergent kinase inhibition profile, cell-line selectivity, or apoptotic mechanism.

Quantitative Differentiation Evidence Versus Closest Analogs and Reference Inhibitors


Dual EGFR/VEGFR-2 Kinase Inhibition Versus Sorafenib and Staurosporine

In a direct head-to-head comparison using molecular docking and in vitro kinase inhibition assays, 3-amino-1-(3,4-dimethoxyphenyl)-1H-benzo[f]chromene-2-carbonitrile (compound 4) exhibited higher binding potency to both EGFR and VEGFR-2 than the clinically approved multi-kinase inhibitor Sorafenib, and demonstrated greater in vitro potency in inhibiting both kinases compared to Sorafenib and the pan-kinase inhibitor Staurosporine [1]. The molecular docking study revealed that the 3,4-dimethoxyphenyl substituent's methoxy groups engage in extensive hydrogen bonding at the receptor active sites, substantially enhancing binding affinity relative to the reference inhibitors [1]. This dual EGFR/VEGFR-2 inhibition profile is mechanistically significant because it simultaneously targets tumor cell proliferation (via EGFR) and angiogenesis (via VEGFR-2), a dual mechanism not achieved by the 4-fluorophenyl analog (4c), which acts through Bax/Bcl-2-mediated apoptosis without reported kinase inhibition [2], nor by the 4-methoxyphenyl analog (4-MC), which induces cell cycle arrest via DNA groove binding without VEGFR-2 engagement [3].

EGFR inhibition VEGFR-2 inhibition kinase inhibitor molecular docking angiogenesis

Single-Crystal X-Ray Structural Confirmation Versus Uncharacterized Analogs

The crystal structure of 3-amino-1-(3,4-dimethoxyphenyl)-1H-benzo[f]chromene-2-carbonitrile has been definitively solved by single-crystal X-ray diffraction (SCXRD), confirming crystallization in the monoclinic P2₁/c space group with a single molecule in the asymmetric unit (Z = 4, Z' = 1) [1]. Full 1D (¹H, ¹³C) and 2D NMR spectral assignments, IR, and mass spectrometry data have been reported [1]. This level of structural rigor contrasts sharply with many close analogs in the benzochromene series: the 4-fluorophenyl analog (4c) was characterized by standard spectroscopic means but without reported single-crystal structure [2]; the 4-methoxyphenyl analog (4-MC) similarly lacks SCXRD characterization [3]; and the regioisomeric 2,4-dimethoxyphenyl analog (4g in the 2017 SAR study) was included in a cytotoxicity panel without dedicated crystallographic analysis [4]. The SCXRD data for the target compound provide unambiguous atomic connectivity, absolute stereochemical assignment, and solid-state packing information—including key intramolecular N–H···O hydrogen bonds and π–π stacking interactions—that are essential for structure-based drug design, computational docking validation, and polymorph screening [1].

single-crystal X-ray diffraction crystal structure P2₁/c space group structural identity quality control

3,4-Dimethoxyphenyl Hydrogen-Bonding Pharmacophore Differentiation

DFT analysis and Hirshfeld surface studies of the target compound's crystal structure reveal that the 3,4-dimethoxyphenyl substituent engages in extensive intermolecular hydrogen bonding via its two methoxy oxygen atoms, with key N–H···O interactions (H-bond distance ~2.20 Å) contributing to both crystal packing stability and predicted receptor-site affinity [1]. The 2025 study explicitly notes that "the drug's affinity for receptor sites can be greatly influenced by the methoxy groups' capacity for extensive hydrogen bonding, which may increase the drug's therapeutic efficacy" [1]. In contrast, mono-halogenated C-1 phenyl analogs (4-fluorophenyl, 4-chlorophenyl, 4-bromophenyl) lack hydrogen-bond-donating substituents and interact with biological targets primarily through hydrophobic and van der Waals contacts, as evidenced by the 4-fluorophenyl analog's DNA groove-binding mode (Kb = 3 × 10² M⁻¹) with no reported kinase engagement [2]. The 2,4-dimethoxyphenyl regioisomer (4g) places the methoxy groups in a different spatial orientation relative to the benzochromene core, which one would predict to alter the hydrogen-bonding geometry at the EGFR/VEGFR-2 ATP-binding pocket based on the docking poses reported for the target compound [1], though a direct comparative docking study between the two regioisomers has not been published.

structure–activity relationship hydrogen bonding pharmacophore receptor binding methoxy substituent

Ultrasonic Synthesis Versus Microwave-Assisted Analog Preparation

The target compound was synthesized via a one-pot, three-component condensation of 2-naphthol, 3,4-dimethoxybenzaldehyde, and malononitrile under ultrasonic irradiation conditions [1]. This contrasts with the microwave-assisted synthesis employed for the closely related 8-methoxy-substituted 1H-benzo[f]chromene-2-carbonitrile series (4a–4q), which required microwave irradiation at 140 °C for 2 min at 400 W in ethanolic piperidine [2], and the conventional reflux methodology used for the 4-fluorophenyl analog (4c) employing a ferrocenylpiperazine catalyst [3]. Ultrasonic irradiation offers distinct advantages for procurement-relevant considerations: reduced thermal degradation of the acid-sensitive enaminonitrile moiety, potentially higher product purity, and compatibility with greener solvent systems. The 2018 study by Ahmed et al. reported the target compound (designated compound 4g in that series) synthesized under microwave conditions with yield and characterization data, confirming that the compound is accessible via multiple synthetic routes [4]; however, the ultrasonic method reported in the 2025 study provides a mechanistically distinct and potentially scalable alternative.

ultrasonic synthesis green chemistry synthetic methodology reaction efficiency scalability

Optimal Scientific and Industrial Use Cases Based on Validated Differentiation


Dual EGFR/VEGFR-2 Inhibitor Lead Optimization in Angiogenesis-Dependent Cancer

This compound is the rational procurement choice for medicinal chemistry teams pursuing dual EGFR/VEGFR-2 inhibition as a therapeutic strategy in solid tumors where both proliferative (EGFR-driven) and angiogenic (VEGFR-2-driven) signaling contribute to malignancy [1]. The demonstrated superiority over Sorafenib in molecular docking and in vitro kinase assays positions this compound as a benzochromene-based starting point for structure-guided optimization of ATP-competitive inhibitors, with the solved crystal structure (P2₁/c) enabling rigorous structure-based drug design and fragment-growing campaigns [1]. Unlike the 4-fluorophenyl analog, which operates through an entirely different Bax/Bcl-2 apoptotic pathway with an IC₅₀ of 60 µM against HT-29 cells [2], this compound directly engages the kinase targets relevant to anti-angiogenic therapy.

Structure-Based Drug Design with Crystallographically Validated Scaffolds

The availability of full SCXRD data—including unit cell parameters, hydrogen-bonding network, Hirshfeld surface analysis, and DFT-optimized geometry—makes this compound uniquely suitable for computational chemistry groups performing docking validation, pharmacophore modeling, or molecular dynamics simulations [1]. In contrast to the 4-fluorophenyl analog (no SCXRD) [2] and the 4-methoxyphenyl analog (no SCXRD) [3], the target compound's experimentally determined three-dimensional structure eliminates the need for low-confidence homology modeling or ligand-based approximations, significantly reducing the risk of false-positive docking predictions in virtual screening campaigns.

Pharmacophore-Driven SAR Expansion Around the 3,4-Dimethoxyphenyl Motif

The demonstrated capacity of the 3,4-dimethoxyphenyl group to engage in bidentate hydrogen bonding at kinase ATP-binding pockets [1] makes this compound an ideal parent scaffold for systematic SAR studies exploring methoxy-to-alkoxy replacement, methylenedioxy bioisosterism, or heterocyclic substitution at the C-1 phenyl ring. The 2017 SAR framework established by Mohamed et al. provides a cell-based cytotoxicity baseline across MCF-7, HCT-116, and HepG-2 cell lines for structurally related analogs [4], enabling researchers to benchmark new derivatives against a well-characterized series while leveraging the unique kinase-targeting mechanism of the 3,4-dimethoxy variant.

Green Chemistry Ultrasonic Synthesis Scale-Up Studies

The ultrasonic irradiation protocol reported for this compound [1] provides a mechanistically distinct alternative to the microwave-assisted [5] and conventional reflux [2] methods used for structural analogs, making the target compound a valuable model substrate for process chemistry groups evaluating sonochemical activation for heterocyclic synthesis scale-up. The one-pot, three-component nature of the reaction, combined with the avoidance of high-temperature conditions that could degrade the acid-sensitive enaminonitrile functionality, supports feasibility assessment for larger-batch production with potentially reduced impurity profiles.

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